molecular formula C22H18O6 B2669816 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- CAS No. 664366-22-7

7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo-

Cat. No.: B2669816
CAS No.: 664366-22-7
M. Wt: 378.38
InChI Key: BBJAQOIEFXBQDG-UHFFFAOYSA-N
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Description

This compound is a structurally complex furobenzopyran derivative characterized by:

  • Core structure: A fused furo[3,2-g]chromene system (7H-furo[3,2-g][1]benzopyran) with a ketone group at position 5.
  • Substituents: A 3-methoxyphenyl group at position 2. Methyl groups at positions 5 and 7. An acetic acid moiety at position 4. Its IUPAC name is 3-[3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid (CAS: 777857-59-7; MDL: MFCD03267755) .

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-11-15-8-17-18(13-5-4-6-14(7-13)26-3)10-27-20(17)12(2)21(15)28-22(25)16(11)9-19(23)24/h4-8,10H,9H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJAQOIEFXBQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo3,2-gbenzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to ensure the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

7H-Furo3,2-gbenzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7H-Furo3,2-gbenzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7H-Furo3,2-gbenzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Weight Biological Activity/Notes References
Target Compound : 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- - 3-Methoxyphenyl, 5,9-dimethyl, 6-acetic acid 408.4 g/mol Limited direct data; structural similarity suggests potential antimicrobial/anti-inflammatory activity.
Methoxsalen (9-Methoxy-7H-furo[3,2-g]chromen-7-one) - 9-Methoxy 216.2 g/mol Photochemotherapeutic agent (PUVA therapy for psoriasis); USP-grade purity (98–102%) .
7H-Furo[3,2-g][1]benzopyran-7-one,4,9-dimethoxy - 4,9-Dimethoxy 276.2 g/mol Antibacterial activity against E. coli (MIC: 10 µg/µl); virulence suppression at sub-MIC doses .
(Z)-3-[(3,4-Dihydroxystyryl)-2-isopropyl-9-[(4-methylpiperazin-1-yl)methyl]-2H-furo[3,2-g]chromene-3,7-dione - 3,4-Dihydroxystyryl, 2-isopropyl, 9-(4-methylpiperazinyl) ~570 g/mol (est.) Synthesized via Sonogashira coupling (40% yield); characterized by NMR/IR .
7H-Furo[3,2-g][1]benzopyran-6-carboxylic acid, ethyl ester - 6-Carboxylic acid ethyl ester, 2,3-dihydro 260.2 g/mol Intermediate in synthesis; no reported bioactivity .
7H-Furo[3,2-g][1]benzopyran-7-one,4-[(2R)-2-hydroxy-3-methylbutoxy] - 4-[(2R)-2-hydroxy-3-methylbutoxy] 342.3 g/mol Stereospecific substitution; potential for modulating pharmacokinetics .

Key Structural and Functional Insights :

Substituent Impact on Bioactivity :

  • The acetic acid group in the target compound may enhance solubility compared to esters (e.g., ethyl ester in ) or methoxy groups (e.g., methoxsalen in ). This could influence bioavailability and binding to hydrophilic targets.
  • Methoxy groups (as in methoxsalen and 4,9-dimethoxy analog ) are associated with UV absorption and phototherapeutic activity, whereas bulky groups like 4-methylpiperazinyl (in ) may improve CNS penetration.

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step functionalization, similar to the Sonogashira coupling used for compound 12 in . However, its acetic acid moiety may require protective group strategies to avoid side reactions.

Antimicrobial Potential: The 4,9-dimethoxy analog demonstrated growth inhibition of E. coli at 10 µg/µl , suggesting that substitutions at positions 4 and 9 modulate antibacterial efficacy. The target compound’s 3-methoxyphenyl group could further enhance binding to bacterial enzymes or membranes.

Pharmacopeial Relevance: Methoxsalen’s USP monographs emphasize stringent purity standards (98–102%) , which may serve as a benchmark for quality control in synthesizing the target compound.

Biological Activity

7H-Furo[3,2-g]benzopyran-6-acetic acid, 3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- is a complex organic compound belonging to the furanocoumarin class. Its unique structural features contribute to a range of biological activities that have garnered significant research interest. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C17H16O4C_{17}H_{16}O_{4} and a molecular weight of approximately 284.31 g/mol. The structure includes a fused benzopyran and furan ring system, characterized by a methoxyphenyl group and methyl groups at specific positions. This arrangement is crucial for its biological reactivity.

Biological Activities

Research indicates that 7H-Furo[3,2-g]benzopyran-6-acetic acid exhibits several significant biological activities:

  • Anticancer Properties : Similar compounds have shown potential in inhibiting tumor growth by interacting with DNA and disrupting cellular processes. Studies suggest that this compound may inhibit cancer cell proliferation through various pathways .
  • Antimicrobial Activity : The compound has demonstrated antibacterial properties against various strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
  • Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
  • Antioxidant Activity : The presence of phenolic groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

The mechanisms through which 7H-Furo[3,2-g]benzopyran-6-acetic acid exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .
  • DNA Interaction : Its structure allows for potential intercalation with DNA, disrupting replication and transcription processes in cancer cells .
  • Inflammatory Pathway Modulation : It may inhibit the activation of NF-kB and other transcription factors involved in inflammation .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • In one study, derivatives of furanocoumarins were tested for their anticancer properties in vitro and showed significant inhibition of cell growth in various cancer cell lines .
  • Another study highlighted the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of 7H-Furo[3,2-g]benzopyran-6-acetic acid:

Compound NameMolecular FormulaKey Features
IsoimperatorinC13H10O4Known for anticancer activity
ImperatorinC12H10O4Exhibits similar biological activities
BergaptenC12H8O4Primarily known for photoprotective effects
7-HydroxycoumarinC9H6O3Known for anticoagulant properties

The unique combination of functional groups in 7H-Furo[3,2-g]benzopyran-6-acetic acid confers distinct biological activities not fully replicated by these similar compounds.

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